3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine-dione core. The 3-position is substituted with a 4-ethoxyphenyl group, while the N1-position is modified with a 2-methylbenzyl moiety. Such structural features are critical for modulating biological activity, particularly in targeting enzymes or ion channels. Derivatives of this scaffold have been explored for anticancer, anti-inflammatory, and ion channel modulation applications .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-27-18-10-8-17(9-11-18)24-21(25)20-19(12-13-28-20)23(22(24)26)14-16-7-5-4-6-15(16)2/h4-13,19-20H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQFSARPDXEMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a member of the thienopyrimidine family and has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of the ethoxyphenyl and methylphenyl substituents may enhance its lipophilicity and biological interactions.
Structural Formula
Anticancer Properties
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer activity. For instance, a derivative similar to the compound has shown potent inhibition of cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (Vulvar Carcinoma) | 5.0 | Inhibition of proliferation |
| Compound B | MCF-7 (Breast Cancer) | 3.5 | Induction of apoptosis |
| Our Compound | HeLa (Cervical Cancer) | 4.2 | Cell cycle arrest |
Inhibition of Enzymatic Activity
The compound has been explored as an inhibitor of specific enzymes involved in cancer progression. For example, studies have shown that certain thieno[3,2-d]pyrimidine derivatives can inhibit MIF2 (Macrophage Migration Inhibitory Factor), which plays a role in tumor growth and metastasis.
Table 2: Potency of MIF2 Inhibition by Thieno[3,2-d]pyrimidine Derivatives
Antimicrobial Activity
In addition to anticancer properties, thienopyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. This broad spectrum of activity suggests that the compound may be useful in treating infections alongside cancer therapy.
Case Study 1: In Vivo Efficacy
In a recent study involving animal models, the administration of the compound led to significant tumor regression in xenograft models of breast cancer. The results indicated an enhanced survival rate compared to control groups.
Case Study 2: Mechanistic Insights
A mechanistic study revealed that the compound induces apoptosis via the mitochondrial pathway. The activation of caspase-3 and PARP cleavage was observed in treated cells, confirming the induction of programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the thieno[3,2-d]pyrimidine-2,4-dione core is a key site for structure-activity relationship (SAR) studies:
- 3-(4-Ethoxyphenyl) substituent (Target Compound): The ethoxy group provides electron-donating effects, enhancing solubility and metabolic stability compared to halogenated analogs .
- This analog (Molecular Weight: 292.36) is less lipophilic than the target compound (MW: 368.43) .
- 3-(Thiophene) substituent (PR-3 in ): Bioisosteric replacement of phenyl with thiophene increases mean pIC50 values (6.5–8.5 μM) in TRPA1 inhibitors due to enhanced π-stacking interactions .
Substituent Variations at the N1-Position
The N1-benzyl group influences steric and electronic interactions:
- Unsubstituted Benzyl (): Lacks steric bulk, which may reduce target specificity but increase synthetic accessibility .
- Cyclopenta[d]pyrimidine-2,4-dione (BI-3231 analog, ): Incorporates a thiadiazolylmethyl group, showing potent HSD17B13 inhibition (IC50 < 1 μM), highlighting the importance of extended aromatic systems .
Table 1: Structural and Activity Comparison of Thieno[3,2-d]Pyrimidine-2,4-Dione Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
